N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O4S/c1-26-7-6-19-15(24)9-22-14(10-23)8-20-17(22)27-11-16(25)21-13-4-2-12(18)3-5-13/h2-5,8,23H,6-7,9-11H2,1H3,(H,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXPWXAKIZUPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

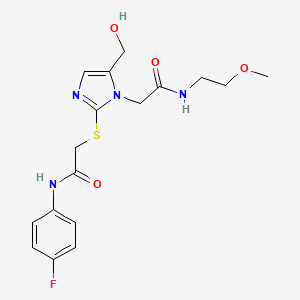

Chemical Structure

The compound can be represented as follows:

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors, particularly in pathways involving inflammation and cancer.

- Antimicrobial Activity : Compounds containing imidazole and thioacetamide moieties have shown promising antimicrobial properties. For instance, derivatives of imidazole have been reported to inhibit bacterial growth effectively against various strains, including Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This activity is particularly relevant for developing new anti-inflammatory drugs .

- Anticancer Activity : The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation has been noted in several studies. The imidazole ring may interact with specific kinases involved in cancer cell signaling pathways, potentially leading to reduced tumor growth .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial potency, suggesting that similar alterations could be beneficial for this compound .

Study 2: Anti-inflammatory Activity

In a murine model of ear edema induced by phorbol ester, a series of imidazole-based compounds were tested for their anti-inflammatory effects. The most active derivatives showed a significant reduction in edema, indicating a strong potential for further development as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of the target compound and its analogues:

*Calculated based on molecular formula. †Estimated range from data in .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- The hydroxymethyl group in the target compound may improve water solubility compared to methylthio or chlorobenzyl substituents in analogues (e.g., ’s methylthio group increases lipophilicity) .

- The 4-fluorophenyl moiety is a common feature in multiple analogues (e.g., compounds 9b in and in ), suggesting its role in enhancing target affinity via hydrophobic/π-π interactions .

Synthetic Challenges: The target compound’s methoxyethylamino group introduces steric and electronic complexity, requiring optimized coupling conditions (e.g., use of polar aprotic solvents or catalysts, as in ’s Cu-catalyzed click chemistry) . Thioacetamide formation (as in ) often demands inert atmospheres and controlled temperatures to avoid oxidation .

Spectroscopic Validation :

- IR and NMR data from analogues (e.g., νC=S at 1243–1258 cm⁻¹ in , absence of νC=O in triazoles in ) provide benchmarks for confirming the target’s structure .

Biological Implications :

- Docking studies (e.g., ’s acarbose-complexed poses) suggest that thioacetamide-containing compounds may inhibit glycosidases or kinases via active-site interactions .

- The triazole-thione tautomerism observed in highlights the importance of tautomeric states in modulating biological activity, a factor relevant to the target’s thioether group .

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and protection/deprotection of functional groups. Key steps include:

- Thioether linkage formation : Reacting a thiol-containing imidazole precursor (e.g., 5-(hydroxymethyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Functionalization of the imidazole ring : Introducing the 2-((2-methoxyethyl)amino)-2-oxoethyl group via alkylation or Michael addition, requiring inert atmospheres (N₂) to prevent oxidation .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the pure product .

- Critical Conditions : Temperature control (40–60°C for thioether formation), pH adjustment for selective reactivity, and anhydrous solvents to avoid hydrolysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, imidazole protons at δ 6.8–7.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ ion matching C₁₉H₂₂FN₃O₄S) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:

- Enzyme Inhibition : Test against COX-1/COX-2 or kinases using fluorometric/colorimetric substrates (e.g., prostaglandin H₂ synthase assay) .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-chloro- or 4-nitrophenyl) to assess electronic effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or kinases .

- Pharmacophore Mapping : Identify critical moieties (e.g., hydroxymethyl group for solubility, thioacetamide for enzyme inhibition) .

Q. What strategies address low yield during the final coupling step of the synthesis?

- Methodological Answer :

- Optimization via DoE : Use a factorial design to test variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature .

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers resolve contradictions in spectral data interpretation (e.g., ambiguous NMR peaks)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and bond connectivity .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral analysis (e.g., D₂O exchange for -OH protons) .

Q. What experimental approaches explain discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability (oral vs. intravenous administration) .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess their bioactivity .

- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation .

Q. How can selectivity for a target enzyme (e.g., COX-2 over COX-1) be experimentally validated?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescent probes (e.g., celecoxib derivatives) to quantify displacement in COX-2 vs. COX-1 .

- Kinetic Analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .

- Molecular Dynamics Simulations : Model enzyme-compartment interactions to identify key binding residues (e.g., Val523 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.